
N-(2-butyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-butyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide, commonly known as BAY 11-7082, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BAY 11-7082 is a selective inhibitor of nuclear factor kappa B (NF-κB) activation, a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival. In
Mecanismo De Acción
BAY 11-7082 selectively inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Upon activation, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the expression of target genes. BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing its translocation to the nucleus.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activation, the reduction of pro-inflammatory cytokine and chemokine production, the induction of apoptosis and cell cycle arrest, and the sensitization of cancer cells to chemotherapy and radiation therapy. In addition, BAY 11-7082 has been shown to reduce inflammation and tissue damage in various animal models of inflammation and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 11-7082 has several advantages for lab experiments, including its high selectivity for NF-κB inhibition, its low toxicity, and its ability to penetrate cell membranes. However, BAY 11-7082 also has some limitations, including its instability in aqueous solutions, its low solubility in water, and its potential for off-target effects.
Direcciones Futuras
For BAY 11-7082 research include the optimization of its pharmacokinetic properties, the development of more stable analogs, the identification of its molecular targets, and the evaluation of its efficacy and safety in clinical trials. In addition, BAY 11-7082 may have potential applications in other fields, such as agriculture and environmental science, due to its ability to modulate NF-κB signaling in plants and bacteria.
Métodos De Síntesis
The synthesis of BAY 11-7082 involves the reaction of 2,4-dichlorophenol with 2-amino-2-butanol to form 2-(2,4-dichlorophenoxy)-1-hydroxybutane. This intermediate is then reacted with tetrazole to form BAY 11-7082. The overall yield of the synthesis method is approximately 40%.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, BAY 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, BAY 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation and autoimmune disorders, BAY 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
Propiedades
Fórmula molecular |
C14H17Cl2N5O2 |
|---|---|
Peso molecular |
358.2 g/mol |
Nombre IUPAC |
N-(2-butyltetrazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C14H17Cl2N5O2/c1-3-4-7-21-19-14(18-20-21)17-13(22)9(2)23-12-6-5-10(15)8-11(12)16/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,19,22) |
Clave InChI |
GVNHSLXGHDKBJA-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CCCCN1N=C(N=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



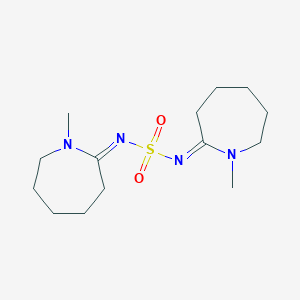
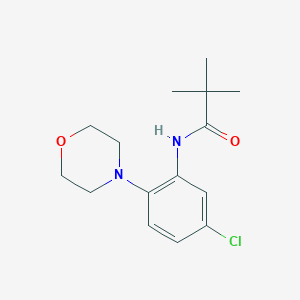
![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)
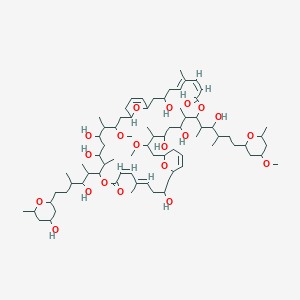
![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)
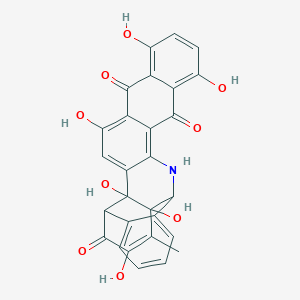
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)
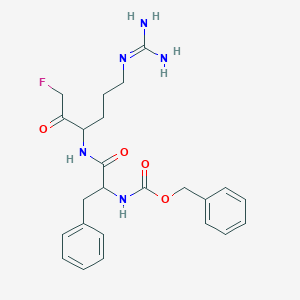

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)